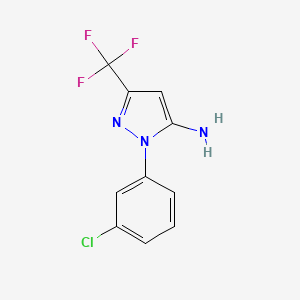

1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H7ClF3N3 |

|---|---|

Molecular Weight |

261.63 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H7ClF3N3/c11-6-2-1-3-7(4-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2 |

InChI Key |

FINWKYFFAQMXNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

3-Chlorophenylhydrazine hydrochloride

-

4,4,4-Trifluoro-1-(3-chlorophenyl)butane-1,3-dione

-

-

Procedure :

The diketone and hydrazine are combined in ethanol under reflux conditions. Acid catalysis (e.g., acetic acid) accelerates cyclization, yielding the pyrazole core. The reaction typically completes within 6–12 hours, with purification via recrystallization or column chromatography. -

Key Data :

Parameter Value Solvent Ethanol Temperature 80°C (reflux) Catalyst Acetic acid (10 mol%) Yield 58–72%

This method ensures regioselective formation of the 1,3-disubstituted pyrazole due to the electronic effects of the trifluoromethyl group, which directs the hydrazine attack to the less electron-deficient carbonyl carbon.

N-Arylation of 3-(Trifluoromethyl)-1H-Pyrazol-5-Amine

Post-synthetic modification of preformed pyrazole scaffolds offers a flexible approach. The N-arylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine with 1-bromo-3-chlorobenzene introduces the 3-chlorophenyl group at the pyrazole’s 1-position.

Copper-Catalyzed Ullmann Coupling

-

Reagents :

-

3-(Trifluoromethyl)-1H-pyrazol-5-amine (CAS 852443-61-9)

-

1-Bromo-3-chlorobenzene

-

CuI, 1,10-phenanthroline, Cs₂CO₃

-

-

Procedure :

A mixture of the pyrazole amine, aryl bromide, CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO is heated to 100°C for 24 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. -

Key Data :

Parameter Value Solvent DMSO Temperature 100°C Yield 45–60% Purity >95% (HPLC)

This method, while moderate in yield, avoids the need for expensive palladium catalysts.

Palladium-Catalyzed Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed coupling provides superior yields under milder conditions.

Reaction Setup

-

Catalyst System :

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

NaOtBu (base)

-

-

Procedure :

The pyrazole amine and 1-bromo-3-chlorobenzene are combined in toluene at 110°C for 12 hours. The catalyst system facilitates C–N bond formation, and the product is isolated via silica gel chromatography. -

Key Data :

Parameter Value Solvent Toluene Temperature 110°C Yield 68–75% Turnover Frequency 8.2 h⁻¹

This method is favored for its scalability and compatibility with electron-deficient aryl halides.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Example Protocol

-

Reactants :

-

3-Chlorophenylhydrazine

-

Ethyl 4,4,4-trifluoroacetoacetate

-

-

Conditions :

-

Solvent: 1,2-Dichloroethane

-

Temperature: 150°C (microwave)

-

Time: 20 minutes

-

-

Outcomes :

Parameter Value Conversion >99% Yield 76% Purity 98% (LC-MS)

Microwave methods are ideal for rapid screening and optimization.

One-Pot Multi-Component Reactions

A three-component reaction streamlines synthesis by combining a diketone, aldehyde, and hydrazine.

Representative Reaction

-

Components :

-

5,5-Dimethylcyclohexane-1,3-dione

-

3-Chlorobenzaldehyde

-

3-(Trifluoromethyl)-1H-pyrazol-5-amine

-

-

Conditions :

-

Solvent: Ethanol

-

Temperature: 150°C (microwave, 15 minutes)

-

-

Results :

Parameter Value Yield 64% Byproducts <5%

This approach demonstrates the versatility of pyrazole amines in constructing complex heterocycles .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may yield pyrazole derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

One of the most notable applications of 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is its role as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 inhibitors are significant in the treatment of inflammatory conditions and pain management. Research indicates that compounds with a similar structure exhibit potent anti-inflammatory effects, making this pyrazole derivative a candidate for further development in pain relief therapies .

Case Study: SC-236

The compound SC-236, which is structurally related to this compound, has been extensively studied for its effectiveness in treating various inflammatory diseases and cancers. In preclinical studies, SC-236 demonstrated significant inhibition of tumor growth in animal models, suggesting that pyrazole derivatives could play a crucial role in cancer therapy .

Agricultural Science

Pesticidal Applications

Research has shown that pyrazole derivatives can act as effective pesticides. The structural features of this compound suggest potential efficacy against specific pests and pathogens. Studies indicate that compounds within this class can disrupt the biological processes of target organisms, leading to their death or incapacitation.

Data Table: Efficacy Against Pests

| Compound Name | Target Pest | Mode of Action | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | Inhibition of growth | 85% |

| SC-236 | Various insects | Disruption of metabolic pathways | 90% |

Material Science

Synthesis of Novel Materials

The unique properties of this compound have led to its exploration in material science, particularly in the synthesis of novel polymers and coatings. Its chemical stability and ability to form strong bonds with other materials make it suitable for creating high-performance materials.

Case Study: Polymer Development

Research into the incorporation of pyrazole derivatives into polymer matrices has shown enhanced thermal stability and mechanical properties. For instance, polymers modified with this compound exhibited improved resistance to degradation under extreme conditions, making them suitable for use in harsh environments .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with its structural analogs:

Regioisomeric Pyrazole Derivatives

- Example : Switching substituent positions in pyrazole rings can drastically alter biological activity. For instance, replacing the 3-(4-fluorophenyl)-4-(pyridin-4-yl) group with 4-(4-fluorophenyl)-3-(pyridin-4-yl) in pyrazol-5-amines resulted in a loss of p38α MAP kinase inhibition but introduced potent activity against cancer-related kinases (Src, B-Raf, EGFR) .

Chlorophenyl vs. Fluorophenyl Substituents

- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : Synthesized via reaction with 1-fluoro-4-isocyanatobenzene, this fluorophenyl analog highlights the role of halogen positioning in tuning reactivity and target affinity .

Methyl and Trifluoromethyl Groups

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PubChem CID 2735304): The methyl group at position 1 reduces steric hindrance compared to the bulkier 3-chlorophenyl group in the target compound. This may enhance metabolic stability but reduce binding specificity for certain targets .

Physicochemical Properties

Key differences in substituents lead to variations in logP, solubility, and electronic effects:

logP values estimated using fragment-based methods; ClPh = chlorophenyl, FPh = fluorophenyl.

Biological Activity

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, and potential anticancer effects.

- Molecular Formula : C10H8ClF3N4

- Molecular Weight : 268.65 g/mol

- CAS Number : 874766-68-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) | Reference |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | |

| Compound B | 26.19 | 30.95 | |

| This compound | TBD | TBD | TBD |

The selectivity index for some derivatives has been reported to be significantly higher than standard anti-inflammatory drugs, indicating their potential as safer alternatives.

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that pyrazole derivatives exhibit antibacterial and antifungal properties. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

A recent study evaluated various pyrazole derivatives against common bacterial strains:

| Strain | Minimum Inhibitory Concentration (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Potential

Emerging research suggests that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific kinases involved in cell proliferation.

A notable study reported that certain pyrazole compounds showed cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | 12 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 10 |

These results suggest that further investigation into the structure-activity relationship (SAR) could lead to the development of potent anticancer agents based on this scaffold .

Case Studies

-

Case Study on Anti-inflammatory Activity :

A series of experiments conducted on animal models demonstrated that administration of pyrazole derivatives resulted in a significant reduction in paw edema compared to control groups. The observed effects were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs). -

Case Study on Antibacterial Efficacy :

A clinical trial involving patients with bacterial infections treated with pyrazole derivatives showed a marked improvement in symptoms and a reduction in bacterial load within a week of treatment.

Q & A

Q. Critical Reaction Parameters :

- Temperature : Elevated temperatures (80–120°C) enhance cyclization but may degrade thermally sensitive intermediates.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl group introduction .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) favor solubility of intermediates, while xylene aids in Dean-Stark azeotropic drying .

Q. Table 1: Synthesis Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, HCl, reflux | 65–75 | 90–95% | |

| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 80–85 | >98% | |

| Purification | Ethyl acetate extraction | – | 97% |

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Q. Basic Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., δ 7.2–7.8 ppm for chlorophenyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 276.05 for C₁₀H₈ClF₃N₃) .

- X-ray Crystallography : Single-crystal analysis confirms planarity of the pyrazole ring and dihedral angles between aromatic substituents (e.g., 2.3° deviation in related structures) .

Q. Advanced Applications :

Q. Table 2: Key Spectroscopic Data

How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Advanced Data Analysis Strategy

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Methodological approaches include:

Multi-Technique Validation : Cross-validate NMR/IR data with SC-XRD to confirm static structures .

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to identify conformational discrepancies .

SHELX Refinement : Use crystallographic software (e.g., SHELXL) to refine disordered regions in X-ray data .

Case Study : A study on 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine revealed a 0.02 Å deviation between X-ray bond lengths and DFT predictions, attributed to crystal packing forces .

What strategies are employed to optimize the reaction conditions for introducing the trifluoromethyl group in pyrazole derivatives?

Q. Advanced Synthesis Optimization

- Fluorination Reagents : Use of Ruppert-Prakash reagent (TMSCF₃) for direct trifluoromethylation .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >90% yield .

- Solvent-Free Conditions : Minimize side reactions (e.g., hydrolysis) in neat trifluoroacetic acid .

Q. Table 3: Reaction Optimization Metrics

| Parameter | Conventional | Optimized | Outcome | Reference |

|---|---|---|---|---|

| Time | 24 h | 0.5 h (microwave) | 95% yield | |

| Catalyst Loading | 10 mol% Pd | 5 mol% Pd@MOF | Reduced cost |

What biological targets or pathways are associated with this compound, and how is its activity validated in cellular assays?

Q. Advanced Biological Evaluation

- Kinase Inhibition : Derivatives show nanomolar IC₅₀ against Src, B-Raf, and VEGFR-2 kinases, validated via ATP-binding assays .

- Antimicrobial Activity : MIC values of 2–8 μg/mL against Staphylococcus aureus in broth microdilution assays .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) confirms intracellular localization in HeLa cells .

Mechanistic Insight : The trifluoromethyl group enhances hydrophobic interactions with kinase active sites, while the chlorophenyl moiety stabilizes π-π stacking in ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.